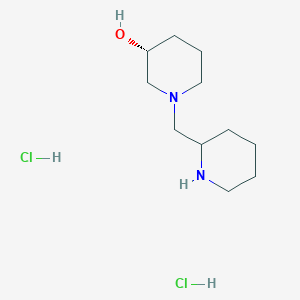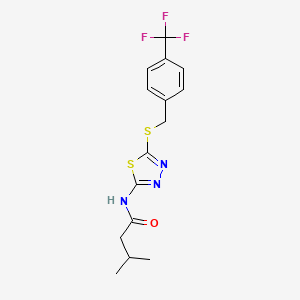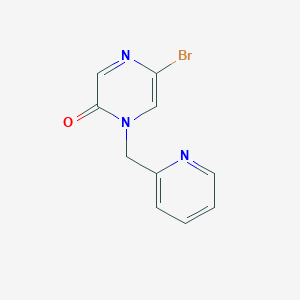
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride, also known as PMPD, is a chemical compound that has been widely used in scientific research applications. It is a chiral compound that has two enantiomers, (3R)-PMPD and (3S)-PMPD, with the former being the more active form. PMPD is a potent inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.
Scientific Research Applications
Synthesis Methods and Chemical Properties
The synthesis of related piperidine compounds and their derivatives is crucial for medicinal chemistry due to their potential biological activities. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed to overcome the limitations of existing complex methods. This new approach is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, demonstrating a more straightforward path for producing large quantities of related compounds (Smaliy et al., 2011). Additionally, orthogonally protected piperidin-3-ylmethanamine derivatives have been synthesized from commercially available compounds through a simple two-step procedure, highlighting the importance of these structures in drug discovery (Košak, Brus, & Gobec, 2014).
Potential Biological Activities and Applications
Polyhydroxylated piperidines are known inhibitors of glycosidases and glycosyltransferases, enzymes involved in oligosaccharide processing. Their synthetic approaches, particularly focusing on diastereoselective dihydroxylation, have been explored to create aza-C-linked disaccharide mimetics. These compounds can mimic the structural features of natural sugars, potentially inhibiting enzymes involved in carbohydrate processing, which is relevant in various biological pathways, including disease mechanisms (Kennedy, Nelson, & Perry, 2005).
Antimicrobial Activity
The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant antimicrobial activities against pathogens affecting tomato plants. This study highlights the structure-activity relationships and the impact of substitutions on the benzhydryl and sulfonamide rings on antibacterial activity, offering insights into the design of new antimicrobial agents (Vinaya et al., 2009).
Molecular Structure and Interaction Studies
The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized to understand their conformational dynamics and interaction potential. These studies provide a foundation for designing molecules with specific biological activities by elucidating how structural features influence molecular behavior (Szafran, Komasa, & Bartoszak-Adamska, 2007).
properties
IUPAC Name |
(3R)-1-(piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H/t10?,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQBACJTFYBFE-YIYGWLNYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCCC(C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)CN2CCC[C@H](C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)
![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)

![Methyl 4-[(diphenylcarbamoyl)amino]benzoate](/img/structure/B2860924.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2860925.png)
![(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2860926.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2860935.png)
![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)
![1,7-dimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860937.png)